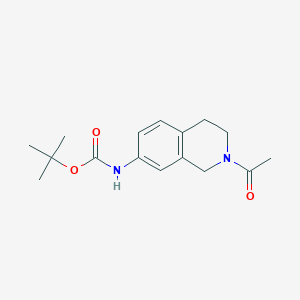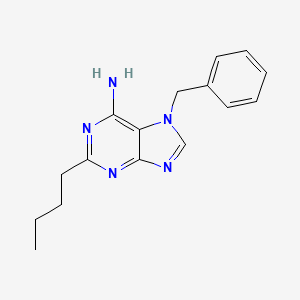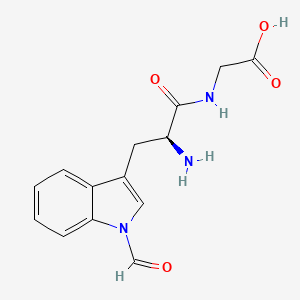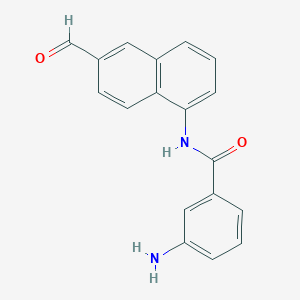
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the isoindoline core, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione typically involves the reaction of 4-chlorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindoline core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of an isoindoline core.
4-(4-Chlorophenoxy)-2-methylphenol: Similar in structure but lacks the isoindoline core.
2-(4-Chlorophenoxy)-acetic acid: Contains a chlorophenoxy group but has an acetic acid moiety instead of an isoindoline core
Uniqueness
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is unique due to its isoindoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
98257-64-8 |
|---|---|
Molekularformel |
C15H10ClNO3 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
5-(4-chlorophenoxy)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO3/c1-17-14(18)12-7-6-11(8-13(12)15(17)19)20-10-4-2-9(16)3-5-10/h2-8H,1H3 |
InChI-Schlüssel |
VDTAZEHKEZNWCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)
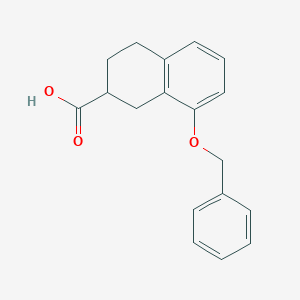
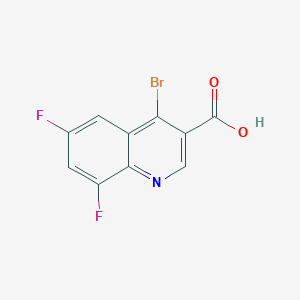

![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)

![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)
